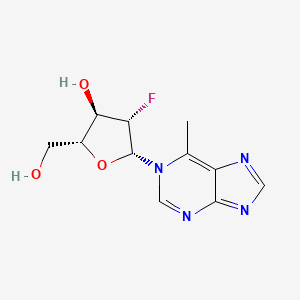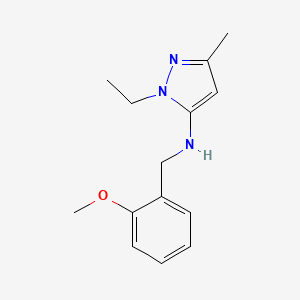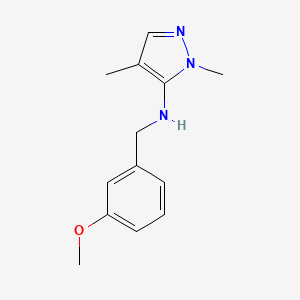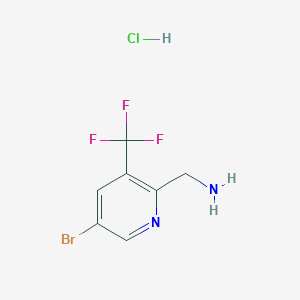![molecular formula C9H14N4O2 B11746751 (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide](/img/structure/B11746751.png)
(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide is a complex organic compound that features an oxolane ring, an imidazole group, and a carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the oxolane ring, followed by the introduction of the imidazole group and the carbohydrazide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall yield and purity of the compound.
化学反应分析
Types of Reactions
(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The imidazole group can be oxidized under specific conditions.
Reduction: The carbohydrazide moiety can be reduced to form different derivatives.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole group may yield imidazole N-oxides, while reduction of the carbohydrazide moiety can produce hydrazine derivatives.
科学研究应用
(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or enzyme active sites, while the carbohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxamide
- (2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-thiohydrazide
Uniqueness
(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carbohydrazide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
(2R,3S)-3-(imidazol-1-ylmethyl)oxolane-2-carbohydrazide |
InChI |
InChI=1S/C9H14N4O2/c10-12-9(14)8-7(1-4-15-8)5-13-3-2-11-6-13/h2-3,6-8H,1,4-5,10H2,(H,12,14)/t7-,8+/m0/s1 |
InChI 键 |
HTSOHAFZKGZSQA-JGVFFNPUSA-N |
手性 SMILES |
C1CO[C@H]([C@@H]1CN2C=CN=C2)C(=O)NN |
规范 SMILES |
C1COC(C1CN2C=CN=C2)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B11746669.png)

![bis[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746683.png)

![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746699.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11746701.png)

![7H-benzo[4,5]thieno[2,3-b]carbazole](/img/structure/B11746716.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B11746725.png)
![3-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11746727.png)

![1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746741.png)

